molecular formula C17H21N3O4S B4435982 N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B4435982
M. Wt: 363.4 g/mol
InChI Key: XPZMRCONIAWEQV-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 5-methyl-1,2-oxazole, 4-methylbenzenesulfonyl chloride, and piperidine-4-carboxylic acid. The reactions may involve:

    Formation of the oxazole ring: This can be achieved through cyclization reactions.

    Amidation: Coupling the sulfonylated intermediate with piperidine-4-carboxylic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide
  • N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-12-3-5-15(6-4-12)25(22,23)20-9-7-14(8-10-20)17(21)18-16-11-13(2)24-19-16/h3-6,11,14H,7-10H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZMRCONIAWEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
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N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
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N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
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N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
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N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
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N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

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